N6-(6-Aminohexyl)-2'-deoxyadenosine
Overview
Description
“N6-(6-Aminohexyl)-2’-deoxyadenosine” is a derivative of 8-Amino-2’-deoxyadenosine, which is derived from 8-Azido-2’-deoxyadenosine. It is a vital biomedical product commonly used in the detection and imaging of cellular processes . It serves as a fluorescent probe, binding to ATP-dependent enzymes and facilitating their visualization .
Synthesis Analysis
The synthesis of N6-(6-Aminohexyl)-NAD+ and its application to affinity chromatography was discussed in a paper by Michael Harvey . The absorption maximum of N6-(6-Aminohexyl)-dinucleotide and N6-(6-Aminohexyl)-5’-AMP was observed at 263 nm .
Molecular Structure Analysis
The molecular formula of N6-(6-Aminohexyl)-2’-deoxyadenosine is C16H26N6O3 . The molecular weight is 350.42 g/mol. The exact mass is 350.206635 Da .
Chemical Reactions Analysis
The absorption maximum of N6-(6-Aminohexyl)-dinucleotide and N6-(6-Aminohexyl)-5’-AMP was observed at 263 nm .
Physical And Chemical Properties Analysis
The molecular formula of N6-(6-Aminohexyl)-2’-deoxyadenosine is C16H26N6O3 . The molecular weight is 350.42 g/mol. The exact mass is 350.206635 Da .
Scientific Research Applications
Oligonucleotide Synthesis and Modification : The synthesis and application of N6-(6-Aminohexyl)-2'-deoxyadenosine in oligonucleotide synthesis have been a significant area of research. Schulhof et al. (1987) discussed the use of amino protecting groups in phosphotriester and phosphoramidite approaches for oligonucleotide synthesis, which is relevant to the modification of DNA like N6-(6-Aminohexyl)-2'-deoxyadenosine (Schulhof, Molko, & Teoule, 1987). Similarly, Kume et al. (1984) explored the protection of the N6-amino function of deoxyadenosine derivatives in oligodeoxynucleotide synthesis (Kume, Iwase, Sekine, & Hata, 1984).
Study of DNA Modifications and Methylation : Liu et al. (2016) studied DNA N6-methyldeoxyadenosine (6mA), a prokaryotic DNA modification, and its presence and role in eukaryotic DNA during vertebrate embryogenesis. This research is relevant for understanding the epigenetic roles of modifications like N6-(6-Aminohexyl)-2'-deoxyadenosine in DNA (Liu et al., 2016). Additionally, Baodong Liu et al. (2017) developed a method to trace DNA N6-methyladenine in human cells, providing insights into epigenetic modifications (Baodong Liu, Xiaoling Liu, Lai, & Wang, 2017).
Epigenetic Studies and Genomic Analysis : The role of N6-methyl-2'-deoxyadenosine (m6dA) in mammalian cells has been a topic of interest. Musheev et al. (2020) confirmed the presence of low-level m6dA in mammalian DNA and explored its origins, which is relevant for understanding the role of similar modifications (Musheev, Baumgärtner, Krebs, & Niehrs, 2020).
DNA Repair and Carcinogen Interaction : The base excision repair of DNA adducts, including N6-deoxyadenosine adducts, has been studied to understand the DNA repair mechanisms and interaction with carcinogens (Wickramaratne et al., 2016).
Chemical Functionalization in DNA : Nappi et al. (2020) reported a visible-light-activated photocatalytic process that modifies the structure of DNA, specifically targeting N6-methyl deoxyadenosine, which highlights the potential for selective chemical functionalization at such residues in DNA (Nappi, Hofer, Balasubramanian, & Gaunt, 2020).
Future Directions
properties
IUPAC Name |
(2R,3S,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(24)12(8-23)25-13/h9-13,23-24H,1-8,17H2,(H,18,19,20)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGAGWFLDCAWGN-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-(6-Aminohexyl)-2'-deoxyadenosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.